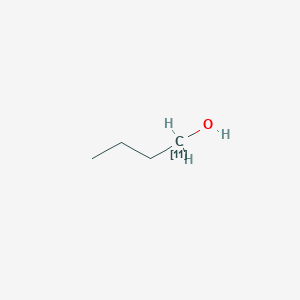
Tdp6sbl7PL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a unique alphanumeric code assigned by the Food and Drug Administration to a specific substance or ingredient . Butanol 1-C-11 is a form of butanol, which is an alcohol with a four-carbon structure. This compound is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .
Industrial Production Methods
Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Butanol 1-C-11 undergoes several types of chemical reactions, including:
Oxidation: Butanol can be oxidized to form butanal or butanoic acid.
Reduction: Butanol can be reduced to form butane.
Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
Butanol 1-C-11 has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butanol 1-C-11 include other radiolabeled alcohols and carbon-11 labeled compounds, such as:
- Methanol 1-C-11
- Ethanol 1-C-11
- Propanol 1-C-11
Uniqueness
Butanol 1-C-11 is unique due to its four-carbon structure, which provides different metabolic and chemical properties compared to shorter-chain alcohols like methanol and ethanol. This makes it particularly useful in studies where the metabolic pathways of longer-chain alcohols are of interest .
Propiedades
Número CAS |
83951-96-6 |
|---|---|
Fórmula molecular |
C4H10O |
Peso molecular |
73.12 g/mol |
Nombre IUPAC |
(111C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |
Clave InChI |
LRHPLDYGYMQRHN-NUTRPMROSA-N |
SMILES isomérico |
CCC[11CH2]O |
SMILES canónico |
CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















